N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClN2O2/c1-7-25(3,4)18-11-14-23(20(16-18)26(5,6)8-2)31-15-9-10-24(30)29-19-12-13-21(27)22(28)17-19/h11-14,16-17H,7-10,15,28H2,1-6H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKETUCNJDZSSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)N)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068639 | |
| Record name | Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51461-11-1 | |
| Record name | N-(3-Amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51461-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, N-(3-amino-4-chlorophenyl)-4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051461111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-amino-4-chlorophenyl)-4-[2,4-bis(tert-pentyl)phenoxy]butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
Starting Materials : The synthesis typically begins with 3-amino-4-chlorobenzene and 2,4-di-tert-pentylphenol as the primary reactants.
Formation of the Intermediate :
- The first step often involves the reaction of 3-amino-4-chlorobenzene with an appropriate acylating agent to form an amide intermediate.
- Common reagents for this step include acyl chlorides or anhydrides in the presence of a base such as triethylamine to facilitate the reaction.
-
- The amide intermediate is then reacted with 2,4-di-tert-pentylphenol under acidic or basic conditions to form the final product.
- This step may require heating and can be catalyzed by various acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Detailed Synthesis Protocol
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Synthesis of amide intermediate | 3-amino-4-chlorobenzene + acyl chloride (e.g., butyric anhydride), triethylamine, solvent (e.g., dichloromethane), reflux |
| 2 | Coupling with phenol | Amide intermediate + 2,4-di-tert-pentylphenol, sulfuric acid catalyst, heat (e.g., 80°C for several hours) |
Alternative Methods
Research indicates that alternative synthetic pathways may involve variations in the coupling agents or conditions used. Some studies suggest using microwave-assisted synthesis to enhance yield and reduce reaction time.
Characterization Techniques
Once synthesized, this compound can be characterized using several analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.
Infrared Spectroscopy (IR) : Useful for identifying functional groups within the compound.
Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Example Characterization Data
| Technique | Observations |
|---|---|
| NMR | Peaks corresponding to aromatic protons and aliphatic chains |
| IR | Characteristic peaks at ~3300 cm$$^{-1}$$ (NH stretch), ~1650 cm$$^{-1}$$ (C=O stretch) |
| MS | Molecular ion peak at m/z = 445 confirming molecular weight |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. It could serve as a probe to investigate biochemical pathways or as a lead compound for drug discovery.
Medicine
In medicine, N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide may be explored for its pharmacological properties. It could be evaluated for its efficacy and safety as a therapeutic agent for various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Functional Implications :
- The tert-pentyl groups in the main compound likely improve membrane permeability compared to the methyl-substituted analog, making it more suitable for hydrophobic environments.
- The analog’s simpler structure may offer synthetic advantages but with trade-offs in target selectivity .
Comparison with 3-Chloro-N-phenyl-phthalimide
While structurally distinct (phthalimide core vs. Key differences include:
- Core Functionality : The phthalimide’s cyclic imide group enables polymerization, whereas the butanamide’s linear structure is tailored for small-molecule applications .
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, contrasting with the pharmaceutical focus of the main compound .
Comparison with CTPS1 Inhibitors (Patent WO 2020/245665)
A patent-pending butanamide derivative, N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide, serves as a human CTPS1 inhibitor for cancer therapy. Key contrasts include:
- Substituents : The patent compound incorporates pyridinyl, pyrimidinyl, and sulfonamido groups, enhancing polar interactions with enzymatic targets. In contrast, the main compound’s tert-pentyl groups prioritize lipophilicity .
- Therapeutic Scope : The patent compound’s design for CTPS1 inhibition highlights a specific biological mechanism, whereas the main compound’s application remains generalized as an intermediate .
Research and Industrial Implications
- Synthetic Challenges : The tert-pentyl groups in the main compound may complicate synthesis due to steric effects, contributing to its discontinuation .
- Industrial Relevance : The compound’s role as an intermediate underscores its utility in early-stage drug development, though simpler analogs may be preferred for cost-effective scaling .
Biological Activity
N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide, with the CAS number 51461-11-1, is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its synthesis, characterization, and biological activity, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 445.037 g/mol. The compound exhibits a density of 1.1 g/cm³ and a boiling point of 597.8ºC at 760 mmHg. Its high lipophilicity is indicated by a LogP value of 7.749, suggesting significant membrane permeability which is often correlated with biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and etherification processes. The synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvents, and catalysts.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains and fungi. For instance:
- Bacterial Activity : The compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
- Fungal Activity : In antifungal assays, it has shown effectiveness against common pathogens such as Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent.
The proposed mechanism of action for this compound involves disruption of microbial cell wall synthesis and interference with metabolic pathways critical for survival. This is supported by structure-activity relationship (SAR) studies that correlate specific structural features with enhanced biological activity.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of butanamide compounds, including this compound. Results indicated that modifications to the phenoxy group significantly influenced the antimicrobial potency .
- Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activity, it also demonstrates cytotoxic effects at higher concentrations in certain mammalian cell lines. This necessitates further investigation into its safety profile for potential therapeutic applications.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.037 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 597.8ºC |
| LogP | 7.749 |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; antifungal activity against Candida and Aspergillus species |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step amidation reaction. First, prepare the 2,4-di-tert-pentylphenol intermediate through alkylation of phenol with tert-pentyl halides under basic conditions. Next, couple this intermediate to a bromo-butanamide precursor using a nucleophilic aromatic substitution (SNAr) reaction. Finally, introduce the 3-amino-4-chlorophenyl group via a condensation reaction using coupling agents like DCC or EDCI. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?
- Methodological Answer : Key properties include:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy.
- LogP : Determine via reverse-phase HPLC (C18 column, isocratic elution with acetonitrile/water) or shake-flask method.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products.
Tabulate results to guide solvent selection and storage conditions (e.g., -20°C under nitrogen) .
Advanced Research Questions
Q. What mechanistic hypotheses exist for the compound’s enzyme inhibition activity, and how can conflicting data from different assay models be resolved?
- Methodological Answer : The compound’s 2,4-di-tert-pentylphenoxy group suggests potential interaction with hydrophobic enzyme pockets (e.g., phosphodiesterases or tubulin). Conflicting inhibition data may arise from variations in assay conditions:
- pH sensitivity : Test activity across pH 6.0–8.0 to identify optimal ranges.
- Cofactor requirements : Include/exclude Mg²⁺ or ATP in enzymatic assays to assess dependency.
- Model discrepancies : Compare results from recombinant enzymes vs. cell lysates to isolate matrix effects. Statistical meta-analysis of dose-response curves (IC₅₀ shifts >10-fold indicate assay-specific artifacts) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the tert-pentyl substituents in biological activity?
- Methodological Answer :
- Analog synthesis : Replace tert-pentyl groups with linear (e.g., n-pentyl) or branched (e.g., neopentyl) alkyl chains.
- Biological testing : Use standardized assays (e.g., enzyme inhibition, cytotoxicity in HeLa cells) to compare IC₅₀ values.
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes. Tabulate results to identify critical substituent features (e.g., steric bulk vs. lipophilicity) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for in vivo studies?
- Methodological Answer :
- Process control : Monitor reaction intermediates via inline FTIR or HPLC.
- Purification : Implement preparative HPLC with diode-array detection to isolate high-purity batches (>98%).
- Quality metrics : Enforce strict specifications for residual solvents (GC-MS) and heavy metals (ICP-OES). Document deviations in a batch record to trace variability sources .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition potency across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using reference inhibitors (e.g., rolipram for phosphodiesterases).
- Buffer composition : Test Tris vs. HEPES buffers, as ionic strength affects ligand-enzyme interactions.
- Data normalization : Express activity as % inhibition relative to vehicle controls and positive controls. Use ANOVA to identify statistically significant outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
